molecular formula C16H15NO5 B2972320 ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate CAS No. 263255-70-5

ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate

Cat. No.: B2972320
CAS No.: 263255-70-5
M. Wt: 301.298
InChI Key: AZOZVOSKMBFWMG-UKTHLTGXSA-N
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Description

Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 4-position with a conjugated enamine linker to a 6-methyl-2,4-dioxo-3,4-dihydropyran-3-ylidene moiety. The (3E)-configuration of the pyranylidene group suggests a planar, conjugated system that may enhance electronic delocalization, influencing reactivity and spectroscopic properties.

Properties

IUPAC Name

ethyl 4-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-15(19)11-4-6-12(7-5-11)17-9-13-14(18)8-10(2)22-16(13)20/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQHKDOOZLRZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-hydroxy-4-methoxybenzaldehyde to form a Schiff base . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve the use of palladium catalysts and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzoate Ester Derivatives with Amide Substituents

Compounds such as ethyl 4-(4-methylbenzamido)benzoate (3d) and ethyl 4-(4-methoxybenzamido)benzoate (3e) () share the ethyl benzoate backbone but differ in substituents. Key comparisons include:

Table 1: Physical and Spectral Properties of Benzoate Derivatives
Compound Melting Point (°C) IR C=O Stretches (cm⁻¹) Yield (%) Molecular Weight (g/mol)
3d 99–100 1730, 1680 65 283
3e 105–106 1715, 1690 58 299
Target Compound* ~1700–1680† ~331‡

*Data for the target compound are hypothesized based on structural features.
†Predicted due to ester (≈1730 cm⁻¹) and dioxopyran (≈1680 cm⁻¹) carbonyl groups.
‡Calculated molecular weight.

Key Observations :

  • Electron-withdrawing dioxo groups may shift IR carbonyl stretches to lower frequencies compared to 3d/3e’s amide C=O bands .
  • Yields for 3d/3e (58–65%) suggest that steric hindrance in the target compound’s synthesis could further reduce efficiency.

Pyran-Based Heterocycles

Compounds like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) () share a pyran core but differ in substitution patterns:

Key Observations :

  • The (3E)-configuration may promote conjugation, affecting UV-Vis absorption and stability.
  • Both compounds require reflux conditions, but the target’s synthesis might involve keto-enol tautomerization to stabilize the pyranylidene moiety .

Biological Activity

Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C16H17N3O4
  • Molecular Weight : 315.32 g/mol
  • CAS Number : 1798417-11-4

The compound features a benzoate moiety linked to a pyran derivative, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoates have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Anti-inflammatory Effects

Research has demonstrated that related compounds can modulate inflammatory pathways. For example, certain benzoate derivatives have been shown to reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages . This suggests that this compound may possess similar anti-inflammatory properties.

The mechanism underlying the biological activity of this compound may involve the modulation of signaling pathways associated with inflammation and infection. Specifically, it is hypothesized that the compound interacts with GABA receptors or other neurotransmitter systems, leading to altered cellular responses .

Case Studies and Research Findings

  • Study on Inflammation : A study investigated the effects of a structurally similar compound on RAW 264.7 macrophages. The results indicated a significant reduction in inflammatory markers when treated with the compound, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various benzoate derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting bacterial growth .

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced cytokine secretion in macrophages
Mechanism of ActionModulation of GABA receptors and inflammatory pathways

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